
K-Ras ligand-Linker Conjugate 5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
K-Ras ligand-Linker Conjugate 5 is a compound that incorporates a ligand for K-Ras recruiting moiety, and a PROTAC linker, which recruits E3 ligases such as VHL, CRBN, MDM2, and IAP .
Synthesis Analysis
This compound can be used in the synthesis of PROTAC K-Ras Degrader-1 (HY-129523), which is a potent PROTAC K-Ras degrader that exhibits ≥70% degradation efficacy in SW1573 cells .Molecular Structure Analysis
The molecular structure of this compound is complex, incorporating a ligand for K-Ras recruiting moiety and a PROTAC linker .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its role in the synthesis of PROTAC K-Ras Degrader-1 .科学的研究の応用
Oncogenic Ras Signaling and Cancer Therapy
The Ras gene product functions as a molecular switch, linking receptor and non-receptor tyrosine kinase activation to downstream events. Oncogenic mutations in Ras proteins, present in approximately 30% of all human cancers, stimulate cell proliferation and inhibit apoptosis. K-ras mutations are notably frequent in lung, colorectal, and pancreatic carcinomas. The significance of Ras in carcinogenesis has made its signaling pathway a target for anticancer therapy. Recent therapeutic approaches focus on inhibiting Ras-mediated signaling through various strategies, including blocking Ras processing and synthesis, and inhibiting downstream Ras effectors (Adjei, 2001).
Structural Dynamics of Oncogenic K-Ras
Oncogenic mutant K-Ras interacts with negatively charged lipid bilayers in multiple orientations, as revealed by molecular dynamics simulations. This interaction involves different regions of K-Ras, depending on its orientation, and plays a crucial role in its cellular functions. The flexibility of the linker region is pivotal for K-Ras reorientation, affecting its ability to bind effectors. These findings are essential for understanding the structural basis of K-Ras's oncogenic activity and for developing targeted cancer therapies (Prakash et al., 2016).
K-Ras Mutations in Lung Cancer
K-ras gene mutations, found in 20%-30% of non-small-cell lung cancers, play a significant role in the malignancy. Despite the demonstrated importance of K-ras mutations as a negative prognostic marker, research on their clinical relevance has been inconclusive. Recent studies highlight K-ras's potential as a biomarker for lung cancer, emphasizing the need for further research (Aviel-Ronen et al., 2006).
Targeting KRAS in Pancreatic Cancer
RAS mutations are prevalent in many cancers, with KRAS mutations being especially common in pancreatic ductal adenocarcinoma (PDAC). The crucial role of KRAS as a driver and therapeutic target in PDAC has been emphasized, underscoring the importance of developing anti-RAS therapies. Despite the challenges in targeting RAS directly, there is renewed hope that new strategies might effectively target KRAS mutations in cancer therapy (Waters & Der, 2018).
Novel Approaches to KRAS Inhibition
Recent advances in the development of KRAS inhibitors, both directly targeting mutant KRAS and crucial steps required for KRAS activation, provide hope for effective anticancer strategies. These developments underscore the potential of targeting KRAS in cancer therapy and the importance of continued research in this area (Liu, Wang, & Li, 2019).
作用機序
Target of Action
The primary target of the K-Ras Ligand-Linker Conjugate 5 is the K-Ras protein . K-Ras is a GTPase, and it plays a crucial role in regulating cell division. Mutations in K-Ras can lead to its constitutive activation, contributing to the uncontrolled cell proliferation seen in many cancers .
Mode of Action
This compound incorporates a ligand for the K-Ras protein and a PROTAC (Proteolysis-Targeting Chimera) linker . This linker recruits E3 ubiquitin ligases, such as VHL, CRBN, MDM2, and IAP . The recruitment of these E3 ligases leads to the ubiquitination and subsequent degradation of the K-Ras protein .
Biochemical Pathways
The action of this compound affects the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By recruiting E3 ligases to the K-Ras protein, the conjugate promotes the ubiquitination of K-Ras. Ubiquitinated K-Ras is then recognized by the proteasome, a large protein complex that degrades unneeded or damaged proteins, leading to the degradation of K-Ras .
Pharmacokinetics
The compound’s solubility in dmso suggests that it may have good bioavailability
Result of Action
The result of the action of this compound is the degradation of the K-Ras protein . This degradation can lead to a decrease in cell proliferation, particularly in cells where K-Ras is constitutively active due to mutations . In SW1573 cells, the use of this compound led to a degradation efficacy of K-Ras of ≥70% .
将来の方向性
特性
IUPAC Name |
tert-butyl (2S)-2-(cyanomethyl)-4-[2-[[(2S,4R)-4-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]-1-methylpyrrolidin-2-yl]methoxy]-7-naphthalen-1-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H59N7O8/c1-42(2,3)57-41(51)49-17-16-48(27-32(49)12-14-43)39-36-13-15-47(38-11-7-9-31-8-5-6-10-35(31)38)29-37(36)44-40(45-39)56-30-33-26-34(28-46(33)4)55-25-24-54-23-22-53-21-20-52-19-18-50/h5-11,32-34,50H,12-13,15-30H2,1-4H3/t32-,33-,34+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJHMWJHKMFQGA-DHWXLLNHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=CC=CC=C54)OCC6CC(CN6C)OCCOCCOCCOCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@@H]1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=CC=CC=C54)OC[C@@H]6C[C@H](CN6C)OCCOCCOCCOCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H59N7O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
790.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methylbenzyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2745101.png)
![N-(2-chlorobenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2745103.png)
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one](/img/structure/B2745104.png)
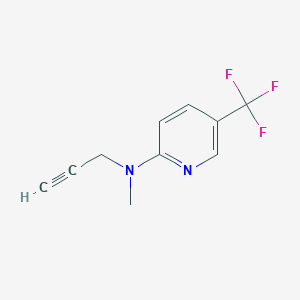

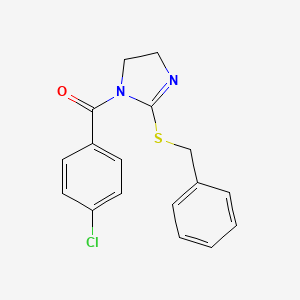
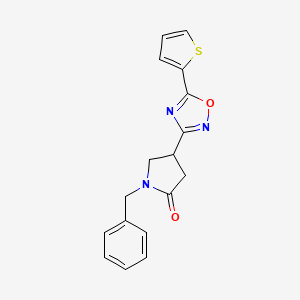
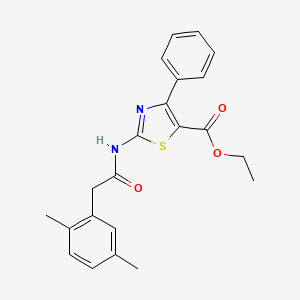
![N-(5-acetamido-2-methoxyphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2745114.png)
![2-[[1-[(3-Chlorophenyl)methylsulfonyl]piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2745117.png)
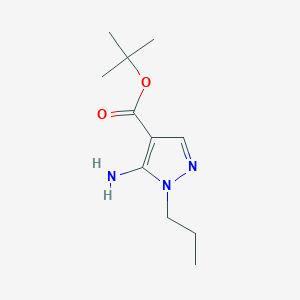
![2-Methoxyethyl 7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2745120.png)

